molecular formula C17H36N2O B1599153 Tetrabutylammonium cyanate CAS No. 39139-87-2

Tetrabutylammonium cyanate

Cat. No.: B1599153
CAS No.: 39139-87-2
M. Wt: 284.5 g/mol
InChI Key: CELBUIFNFBCDDM-UHFFFAOYSA-N
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Description

Tetrabutylammonium cyanate is a useful research compound. Its molecular formula is C17H36N2O and its molecular weight is 284.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phase-Transfer Agent in Radiochemistry

Tetrabutylammonium serves as a phase-transfer agent in PET radiochemistry. Its toxicity necessitates quantification, typically through HPLC analysis. However, the European Pharmacopoeia's official method for tetrabutylammonium analysis has shortcomings in achieving separation with new generation reverse-phase columns (Bogni et al., 2019).

Template for Stereoselective Cyclization

Tetrabutylammonium salts are used as templates in the Norrish-Yang cyclization process. This application is particularly significant in the synthesis of trans-dihydrobenzofuranols with high stereoselectivities. The role of dual cation-π interactions in altering substrate conformation is crucial in this process (Yamada et al., 2013).

Catalyst in Organic Synthesis

Tetrabutylammonium fluoride (TBAF) acts as an efficient catalyst in various organic reactions. For instance, it catalyzes the cycloaddition reaction of organic nitriles with trimethylsilyl azide in solventless conditions, producing 5-substituted 1H-tetrazoles (Amantini et al., 2004). Additionally, TBAF and other tetrabutylammonium salts have been found effective in organocatalytic reactions under solvent-free conditions, such as the cyclotrimerization of isocyanates (Dekamin et al., 2010).

In Analytical Chemistry

Tetrabutylammonium ions play a role in analytical chemistry, notably in the simultaneous determination of cyanide and thiocyanate in human saliva using gas chromatography-mass spectrometry. This method involves extractive alkylation techniques with tetrabutylammonium sulfate acting as a phase-transfer catalyst (Paul & Smith, 2006).

Synthesis of Photocatalyzed Alkylations

In the field of photocatalysis, tetrabutylammonium decatungstate is used for the C-H activation of various organic compounds. It facilitates alkylation of alkenes simply by exposing the solution to sunlight, demonstrating a practical and environmentally friendly approach in organic synthesis (Protti et al., 2009).

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium cyanate plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of polymers and other materials. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as enzyme inhibition and metabolic processes . The compound’s interaction with enzymes like cyanase is crucial for the conversion of cyanate to ammonia and carbon dioxide, which are essential for various metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the stability of this compound can vary, affecting its efficacy and impact on cells over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity at high doses is essential for determining safe and effective usage in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are crucial for understanding its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function at the subcellular level.

Properties

IUPAC Name

tetrabutylazanium;isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELBUIFNFBCDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=[N-])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192386
Record name Tetrabutylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39139-87-2
Record name Tetrabutylammonium cyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039139872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium cyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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